4-Nitrophenoxyacetic acid
Overview
Description
4-Nitrophenoxyacetic acid is an organic compound with the molecular formula C8H7NO5. It is characterized by the presence of a nitro group (-NO2) attached to a phenoxyacetic acid structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
4-Nitrophenoxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a plant growth regulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Safety and Hazards
“(4-Nitrophenoxy)acetic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenoxyacetic acid is Penicillin G acylase . This enzyme is found in Escherichia coli and plays a crucial role in the hydrolysis of penicillin G, a widely used antibiotic .
Mode of Action
It’s likely that the compound interacts with the enzyme, possibly inhibiting its activity
Biochemical Pathways
Given its interaction with penicillin g acylase, it may influence the metabolic pathways related to penicillin g degradation .
Result of Action
Given its potential interaction with Penicillin G acylase, it might affect the metabolism of penicillin G and potentially other related compounds .
Biochemical Analysis
Biochemical Properties
4-Nitrophenoxyacetic acid has been shown to interact with enzymes such as 2,4-dichlorophenoxyacetic acid (2,4-D)/ (alpha)-ketoglutarate dioxygenase (TfdA) in 2,4-D-degrading microorganisms . The enzyme TfdA uses this compound to produce intensely yellow 4-nitrophenol .
Cellular Effects
The product of its interaction with TfdA, 4-nitrophenol, is known to be intensely yellow , which could potentially influence cellular processes by acting as a visual marker.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme TfdA. TfdA uses this compound, producing 4-nitrophenol . This suggests that this compound may act as a substrate for TfdA and other similar enzymes.
Metabolic Pathways
Its interaction with the enzyme TfdA suggests that it may play a role in the metabolism of 2,4-D in certain microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenoxyacetic acid typically involves the reaction of 4-nitrophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-nitrophenol attacks the carbon atom of chloroacetic acid, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, where the nitro group directs the incoming electrophile to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-Aminophenoxyacetic acid.
Substitution: Various substituted phenoxyacetic acids.
Hydrolysis: 4-Nitrophenol and acetic acid.
Comparison with Similar Compounds
Similar Compounds
(2-Nitrophenoxy)acetic acid: Similar structure but with the nitro group in the ortho position.
Phenoxyacetic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrophenylacetic acid: Similar structure but with the acetic acid group directly attached to the phenyl ring.
Uniqueness
4-Nitrophenoxyacetic acid is unique due to the presence of both the nitro group and the phenoxyacetic acid structure. This combination imparts specific chemical reactivity and biological activity, making it valuable in various applications .
Properties
IUPAC Name |
2-(4-nitrophenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDLFIONKHGQAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061978 | |
Record name | Acetic acid, (4-nitrophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1798-11-4 | |
Record name | (4-Nitrophenoxy)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1798-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Nitrophenoxy)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Nitrophenoxy)acetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166278 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 2-(4-nitrophenoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, (4-nitrophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrophenoxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.713 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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